![molecular formula C24H18 B099395 Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene CAS No. 16337-16-9](/img/structure/B99395.png)
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTTD was first synthesized in 1982 by K.C. Nicolaou and his team. It is a polycyclic hydrocarbon with a unique structure consisting of four fused cyclobutene rings, two fused cyclooctatetraene rings, and two fused cyclohexadiene rings. Its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. However, its unique structure and properties have attracted the attention of researchers in various fields.
Scientific Research Applications
TTTD has potential applications in various scientific fields, including organic chemistry, materials science, and medicinal chemistry. Its unique structure and properties make it an ideal candidate for the development of new materials and drugs. TTTD has been used as a building block for the synthesis of other complex organic compounds, such as fullerenes and carbon nanotubes. Its potential applications in materials science include the development of new polymers and electronic materials. In medicinal chemistry, TTTD has been studied for its potential anti-cancer and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of TTTD is not well understood. However, it is believed that its unique structure and properties may play a role in its potential biological activity. TTTD has been shown to interact with DNA and other biomolecules, which may be responsible for its potential anti-cancer and anti-inflammatory properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of TTTD are still under investigation. However, preliminary studies have shown that TTTD may have potential anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTTD has also been shown to inhibit the production of inflammatory cytokines in vitro.
Advantages And Limitations For Lab Experiments
TTTD's unique structure and properties make it an ideal candidate for the development of new materials and drugs. However, its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. The synthesis of TTTD is a complex and multi-step process that requires specialized equipment and expertise. The yield of TTTD is relatively low, and the process is time-consuming and expensive. Additionally, TTTD's potential biological activity is still under investigation, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on TTTD. One potential direction is the development of new synthetic methods for TTTD that are more efficient and cost-effective. Another direction is the study of TTTD's potential applications in materials science, such as the development of new polymers and electronic materials. Additionally, more research is needed to fully understand TTTD's potential anti-cancer and anti-inflammatory properties and its mechanism of action.
In conclusion, Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene is a unique and complex organic compound with potential applications in various scientific fields. Its unique structure and properties make it a challenging molecule to synthesize and study, but its potential applications in materials science and medicinal chemistry make it an exciting area of research. More research is needed to fully understand TTTD's potential therapeutic applications and mechanism of action.
Synthesis Methods
The synthesis of TTTD is a complex and multi-step process that involves several chemical reactions. The first step involves the synthesis of a precursor molecule, which is then converted into TTTD using various chemical reactions. The synthesis of TTTD requires a high degree of expertise and specialized equipment. The yield of TTTD is relatively low, and the process is time-consuming and expensive.
properties
CAS RN |
16337-16-9 |
---|---|
Product Name |
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H18/c1-2-20-4-3-19(1)13-14-21-5-7-23(8-6-21)17-18-24-11-9-22(10-12-24)16-15-20/h1-18H |
InChI Key |
WZNVKQUTXXVJJQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
Canonical SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.